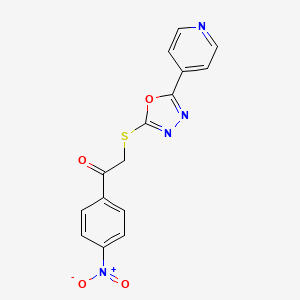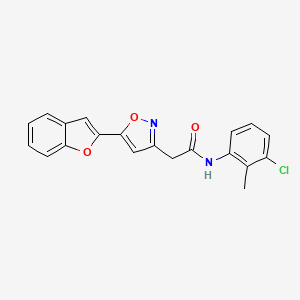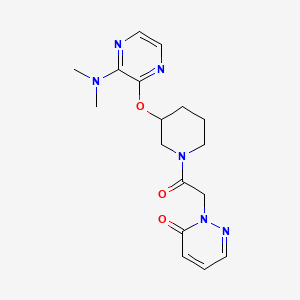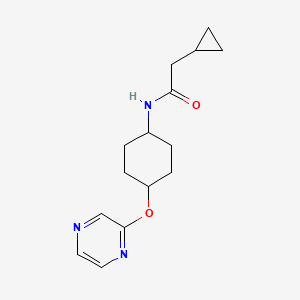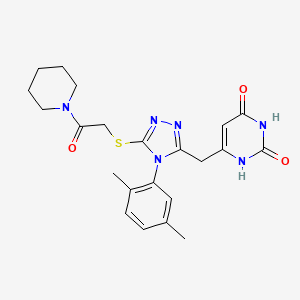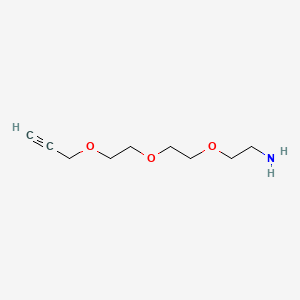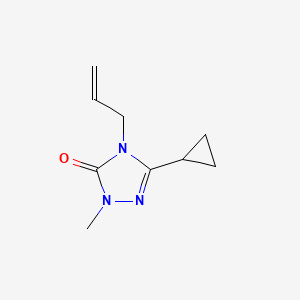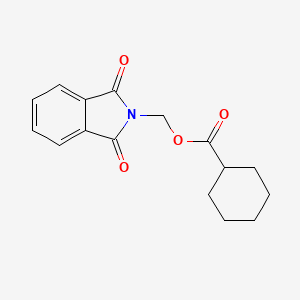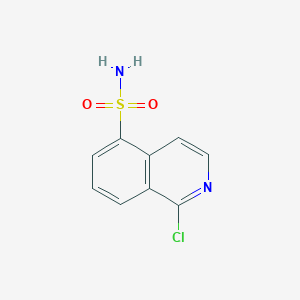
5-Isoquinolinesulfonamide, 1-chloro-
説明
5-Isoquinolinesulfonamide, 1-chloro- is a specific inhibitor of Rho-Kinase . It has been the focus of molecular pharmacology research as a protein kinase inhibitor sulfonamide derivative . Over the years, studies on naphthalene and isoquinoline sulfonamide derivatives have contributed significantly to understanding the physiological function of various protein kinases and developing new types of medicine .
Synthesis Analysis
The synthesis of 5-Isoquinolinesulfonamide, 1-chloro- involves complex chemical reactions . The compound contains a total of 23 bonds, including 16 non-H bonds, 13 multiple bonds, and 1 rotatable bond .Molecular Structure Analysis
The molecular structure of 5-Isoquinolinesulfonamide, 1-chloro- includes 23 bonds in total; 16 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, and 11 aromatic bonds . It also contains 2 six-membered rings, 1 ten-membered ring, 1 sulfonamide, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involving 5-Isoquinolinesulfonamide, 1-chloro- are complex and require further study . The compound is used in various reactions, including those involving protein kinases .Physical And Chemical Properties Analysis
5-Isoquinolinesulfonamide, 1-chloro- is a powder with a molecular weight of 208.24 .科学的研究の応用
Protein Kinase Inhibitor
Isoquinolinesulfonamide is known to be a specific inhibitor of protein kinases . It has been used in molecular pharmacology research to study the physiological function of various protein kinases .
Rho-Kinase Inhibitor
This compound has been identified as a specific inhibitor of Rho-Kinase . Rho-Kinase plays a crucial role in various cellular functions, including cell motility, proliferation, and apoptosis .
Vasodilator
Isoquinolinesulfonamide has been used as a vasodilator . It has the ability to relax and widen blood vessels, which can help improve blood flow .
Treatment of Cerebral Vasospasm
This compound has been applied in the clinical treatment of cerebral vasospasms . Cerebral vasospasm is a complication of subarachnoid hemorrhage and can lead to delayed cerebral ischemia .
Treatment of Cerebral Ischemia
Isoquinolinesulfonamide has been used in the treatment of cerebral ischemia . Cerebral ischemia is a condition where there is insufficient blood flow to the brain to meet metabolic demand .
Treatment of Subarachnoid Hemorrhage
This compound has been used in the treatment of subarachnoid hemorrhage . Subarachnoid hemorrhage is a life-threatening type of stroke caused by bleeding into the space surrounding the brain .
Treatment of Cerebral Infarction
Isoquinolinesulfonamide has been used in the treatment of cerebral infarction . Cerebral infarction is a type of ischemic stroke resulting from a blockage in the blood vessels supplying blood to the brain .
Research Tool in Neuropharmacology
This compound has been used as a research tool in neuropharmacology . It has helped in understanding the role of protein kinases and Rho-Kinase in neurological disorders .
Safety And Hazards
将来の方向性
Indole, a component of 5-Isoquinolinesulfonamide, 1-chloro-, is gaining importance in medicinal chemistry due to its physiological activity, which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . This suggests potential future directions for the development of new medicines using 5-Isoquinolinesulfonamide, 1-chloro- .
特性
IUPAC Name |
1-chloroisoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEJDYURLYZBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isoquinolinesulfonamide, 1-chloro- | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2756449.png)
![5-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B2756452.png)
![3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride](/img/structure/B2756453.png)
